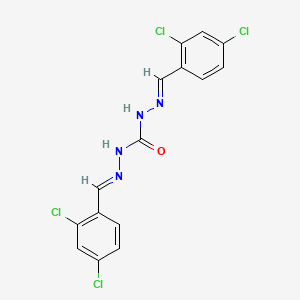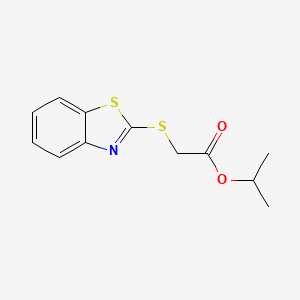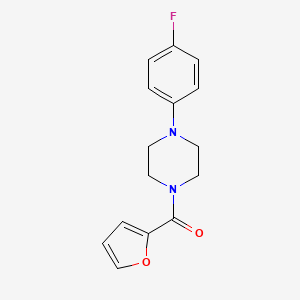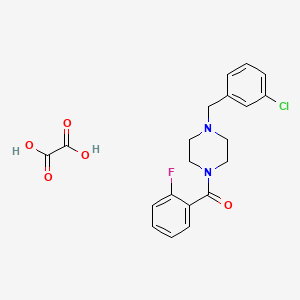![molecular formula C15H14N4O B5545827 5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)
5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrazole derivatives typically involves cyclization reactions, utilizing azides and nitriles or employing click chemistry methodologies. For example, derivatives similar to the compound of interest have been synthesized through environmentally safe processes, emphasizing the efficiency and utility of these methods in creating tetrazole compounds under mild conditions (Govu et al., 2023)(Govu Ramana et al., 2023).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is often determined using X-ray crystallography, revealing crucial insights into their conformation and intermolecular interactions. For instance, studies have detailed the crystallization behavior and cell parameters of related tetrazoles, shedding light on the lack of conjugation between the aryl and tetrazole rings and highlighting the role of weak intermolecular interactions (Al-Hourani et al., 2020)(B. Al-Hourani et al., 2020).
Chemical Reactions and Properties
Tetrazoles undergo various chemical reactions, including photodecomposition, which involves the clean expulsion of dinitrogen and sulfur to form carbodiimides. This process, exemplified in specific tetrazole thiones, highlights the tetrazole family's potential for industrial, agricultural, and medicinal applications due to their clean photodecomposition to stable end products (Olajide E. Alawode et al., 2011)(Olajide E. Alawode et al., 2011).
Physical Properties Analysis
The physical properties of tetrazoles, such as their mesogenic behavior, are determined through techniques like polarizing optical microscopy, differential scanning calorimetry, and X-ray diffraction. Research on novel tetrazole liquid crystals has elucidated how the length of alkyl chains influences the appearance of nematic and smectic mesophases, providing insights into the structure-property relationships within this compound class (Muhammad Tariq et al., 2013)(Muhammad Tariq et al., 2013).
Chemical Properties Analysis
The chemical properties of tetrazoles, including their reactivity and interaction with enzymes, can be explored through molecular docking studies. For example, certain tetrazoles have been studied for their interaction with the cyclooxygenase-2 enzyme, although findings indicated no significant inhibition potency. This highlights the importance of understanding the molecular interactions of tetrazoles to assess their potential pharmacological applications (Al-Hourani et al., 2016)(B. Al-Hourani et al., 2016).
Wissenschaftliche Forschungsanwendungen
Novel Tetrazole Liquid Crystals
The synthesis and characterization of novel tetrazole liquid crystals, including 5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole derivatives, have been reported. These compounds exhibit mesogenic behavior characterized by polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) techniques. Specifically, certain derivatives display nematic and smectic mesophases, influenced by the length of alkyl chains and the presence of chiral groups. This research provides insights into the structural factors affecting the liquid crystalline properties of tetrazole derivatives and their potential applications in display technologies and materials science (Tariq et al., 2013).
Structural Analysis and Docking Studies
Another area of application involves the structural analysis and docking studies of tetrazole derivatives, including 5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole. These studies focus on understanding the molecular geometry, intermolecular interactions, and potential biological activity of tetrazole compounds. For instance, docking studies of tetrazole derivatives have been used to explore their orientation and interaction within the active sites of enzymes, such as the cyclooxygenase-2 enzyme. This research contributes to the design of new drugs and the optimization of tetrazole compounds for specific biological targets (Al-Hourani et al., 2015).
Antimicrobial Activity
The antimicrobial properties of tetrazole derivatives, including 5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole, have also been investigated. Research in this area aims to identify new antimicrobial agents with improved efficacy against various pathogenic microbes. Studies on the synthesis, characterization, and biological evaluation of tetrazole compounds contribute to the development of novel antimicrobial drugs with potential applications in healthcare and medicine (Al-Smadi et al., 2019).
Photodecomposition Studies
The photodecomposition behavior of tetrazole derivatives, such as 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones, has been studied, offering insights into their potential applications in industrial, agricultural, and medicinal fields. These studies investigate the mechanisms of photodecomposition, identifying pathways that lead to clean and efficient transformations. The findings suggest that tetrazole compounds could serve as lead structures for developing products with specific photostability and reactivity characteristics (Alawode et al., 2011).
Eigenschaften
IUPAC Name |
5-[4-[(2-methylphenyl)methoxy]phenyl]-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-4-2-3-5-13(11)10-20-14-8-6-12(7-9-14)15-16-18-19-17-15/h2-9H,10H2,1H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJASITBRPZLFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196678 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)

![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)





![N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)


![3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5545847.png)